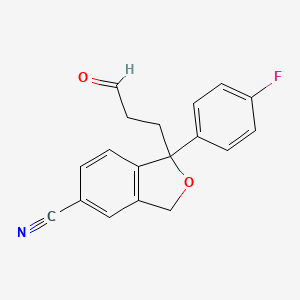

Citalopram aldehyde

Overview

Description

Citalopram aldehyde is a member of benzenes and a nitrile.

Scientific Research Applications

Pharmaceutical Research Applications

Citalopram is primarily recognized as a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder and anxiety-related conditions. The exploration of citalopram aldehyde focuses on its potential metabolic pathways, interactions, and pharmacokinetics.

Enantiomeric Studies

Citalopram exists as a racemic mixture of two enantiomers: S-citalopram and R-citalopram. Research has shown that the S-enantiomer is responsible for the majority of the drug's therapeutic effects. Studies have developed chiral methods to analyze the enantiomers and their metabolites in biological samples, enhancing our understanding of their pharmacodynamics and pharmacokinetics .

- Chiral Separation Techniques : Advanced chromatographic methods are employed to separate and quantify the enantiomers of citalopram and its metabolites. This is crucial for understanding the drug's efficacy and safety profile in different populations .

Metabolic Pathways

Citalopram undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. The formation of this compound from citalopram involves several enzymatic steps, including N-demethylation .

- Biotransformation Studies : Investigations into the stereoselective biotransformation of citalopram have revealed that monoamine oxidases (MAO) play a significant role in converting citalopram to its aldehyde form. This conversion is essential for understanding the pharmacological activity and potential side effects associated with citalopram .

Clinical Implications

This compound's relevance extends beyond basic research into clinical applications.

Antidepressant Efficacy

Citalopram is widely used for treating depression, with studies indicating that it may also benefit patients with conditions related to serotonergic dysfunction such as anxiety disorders, obsessive-compulsive disorder, and panic disorder .

- Comparative Efficacy : Research comparing citalopram with other antidepressants suggests it has a favorable side-effect profile compared to tricyclic antidepressants, making it suitable for patients with specific contraindications .

Off-Label Uses

Beyond its primary indication for depression, citalopram has been prescribed off-label for various conditions including alcohol dependence, premenstrual dysphoric disorder, and even certain behavioral disturbances in dementia patients .

Forensic Applications

The analysis of citalopram and its metabolites, including this compound, plays a critical role in forensic toxicology.

Toxicological Studies

Forensic investigations have utilized enantioselective analysis to determine blood concentrations of citalopram in autopsy cases. Such studies can provide insights into the timing of drug intake relative to death, which is crucial in toxicological assessments .

- Case Studies : In a study involving 53 autopsy cases where citalopram was detected, researchers found relationships between the S/R ratios of citalopram concentrations and indicators of recent drug intake .

Summary Table of Key Findings

Chemical Reactions Analysis

Metabolic Oxidation to Citalopram Propionic Acid

Citalopram aldehyde undergoes oxidation to form citalopram propionic acid , a major inactive metabolite. This reaction is catalyzed by monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase , which facilitate the conversion via deamination .

Key steps:

-

Deamination : MAO enzymes cleave the amine group from this compound.

-

Oxidation : Aldehyde oxidase further oxidizes the intermediate to the carboxylic acid derivative.

| Enzyme System | Role in Reaction | Metabolite Produced |

|---|---|---|

| MAO-A/MAO-B | Deamination | Aldehyde intermediate |

| Aldehyde oxidase | Oxidation to carboxylic acid | Citalopram propionic acid |

This pathway is stereoselective, with CYP2C19 and CYP3A4 influencing the metabolism of the active S-enantiomer of citalopram .

Reductive Amination to Citalopram

This compound can revert to the parent drug citalopram through reductive amination with dimethylamine . This reversible reaction is mediated by hepatic enzymes and highlights the aldehyde's role as a metabolic intermediate .

Reaction equation:

Key features:

-

The reaction is pH-dependent, favoring neutral to slightly basic conditions .

-

Competitive inhibition by other amines (e.g., methylamine) modulates reaction kinetics .

Role in Synthetic Pathways

This compound is a critical intermediate in industrial synthesis routes. Patent data reveals two key methods:

Grignard Reagent Alkylation

A palladium-catalyzed process converts 5-halophthalane derivatives to this compound via Grignard reagent formation and subsequent formylation .

Steps:

-

Grignard formation : Reacting 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane with magnesium.

-

Formylation : Treatment with substituted formamide yields the aldehyde .

Palladium-Catalyzed Oxyallylation

A novel Pd(II)-catalyzed method enables the synthesis of this compound from unactivated alkenes and allylic halides. This one-pot reaction achieves 70–75% yields under mild conditions (50°C, toluene) .

Mechanistic highlights:

-

Cyclization : Pd(II) induces heterocyclization of the alkene-nucleophile substrate.

-

Allylation : Allyl chloride participates in carbopalladation, forming the aldehyde .

Stability and Reactivity

-

Hydrolysis : this compound is susceptible to hydrolysis in aqueous environments, forming citalopram propionic acid and hydrogen peroxide .

-

Light sensitivity : Degrades under UV exposure, necessitating dark storage .

Comparative Reaction Table

Research Implications

-

Drug design : Understanding aldehyde reactivity aids in minimizing metabolite-related toxicity .

-

Synthetic optimization : Palladium-catalyzed routes offer scalable, eco-friendly alternatives to traditional methods .

This compound's dual role in metabolism and synthesis underscores its biochemical and industrial significance, with ongoing research focused on modulating its reactivity for therapeutic and manufacturing advancements.

Properties

Molecular Formula |

C18H14FNO2 |

|---|---|

Molecular Weight |

295.3 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-1-(3-oxopropyl)-3H-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C18H14FNO2/c19-16-5-3-15(4-6-16)18(8-1-9-21)17-7-2-13(11-20)10-14(17)12-22-18/h2-7,9-10H,1,8,12H2 |

InChI Key |

BBYAFETUIKMLSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.